SiR700-CH2F
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C35H33F2N3O6Si |
|---|---|
Molecular Weight |
657.7 g/mol |
IUPAC Name |
2-[6,18-bis(2-fluoroethyl)-2,2-dimethyl-18-aza-6-azonia-2-silapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(13),3,5,9,11,14,19-heptaen-12-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate |
InChI |
InChI=1S/C35H33F2N3O6Si/c1-47(2)29-18-27-20(7-11-38(27)13-9-36)15-25(29)33(26-16-21-8-12-39(14-10-37)28(21)19-30(26)47)24-17-22(3-4-23(24)34(43)44)35(45)46-40-31(41)5-6-32(40)42/h3-4,15-19H,5-14H2,1-2H3 |
InChI Key |
ZUADKLSFBYGGQW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(C2=CC3=[N+](CCC3=CC2=C(C4=C1C=C5C(=C4)CCN5CCF)C6=C(C=CC(=C6)C(=O)ON7C(=O)CCC7=O)C(=O)[O-])CCF)C |
Origin of Product |
United States |
Chemical Biology and Synthetic Strategies for Sir700 Ch2f Derivatives
Methodologies for SiR700 Core Synthesis and Targeted Fluorination
The synthesis of SiR700 derivatives is a multi-step process that begins with the construction of the core silicon-xanthene structure, followed by specific functionalization.
The core of symmetrical Si-rhodamines is typically constructed through the dimerization of aniline (B41778) derivatives, followed by reaction with a dichlorosilane (B8785471) (e.g., SiMe2Cl2) to form the Si-xanthone intermediate, and subsequent reaction with an organometallic reagent. rsc.org For unsymmetrical Si-rhodamines, a key strategy involves the synthesis of aniline heterodimers as precursors. rsc.org
The introduction of a fluoromethyl (-CH2F) group is a key step in generating probes like SiR700-CH2F. While direct synthetic routes for this compound are not extensively detailed in the provided literature, strategies can be inferred from related compounds. For instance, in the development of a γ-glutamyltranspeptidase (GGT) probe, a 4-CH2F-functionalized hydroxymethyl diethylamino-rhodamine (4‐CH2F‐HMDiEtR‐gGlu) was designed. researchgate.netresearchgate.net This suggests that a common strategy involves preparing a precursor molecule containing the desired fluoromethyl group before its incorporation into the final rhodamine or Si-rhodamine scaffold. A plausible synthetic approach would involve the use of a building block already containing the -CH2F moiety, which is then integrated during the synthesis of the Si-xanthene core.
Bioorthogonal chemistry provides a powerful toolkit for attaching fluorescent probes like this compound to specific biomolecules in a living system without interfering with native biological processes. rsc.org This is typically achieved by functionalizing the this compound core with a reactive handle that can undergo a specific ligation reaction with a complementary partner pre-installed on the target molecule. rsc.org
Common derivatization strategies involve introducing bioorthogonal functionalities to the SiR core, often via a linker such as polyethylene (B3416737) glycol (PEG) to improve solubility and reduce steric hindrance. These functionalized dyes can then be conjugated to proteins, nucleic acids, or other molecules of interest.
Table 1: Common Bioorthogonal Groups for SiR Probe Derivatization
| Bioorthogonal Group | Complementary Partner | Reaction Type |
|---|---|---|
| Azide (-N3) | Alkyne, BCN, DBCO | Strain-Promoted or Copper-Catalyzed Azide-Alkyne Cycloaddition (SPAAC/CuAAC) |
| Alkyne (C≡CH) | Azide | Strain-Promoted or Copper-Catalyzed Azide-Alkyne Cycloaddition (SPAAC/CuAAC) |
| Tetrazine (Tz) | trans-Cyclooctene (TCO) | Inverse Electron-Demand Diels-Alder (IEDDA) |
| Maleimide | Thiol (-SH) | Michael Addition |
| NHS Ester | Amine (-NH2) | Amide Bond Formation |
| Bicyclononyne (BCN) | Azide | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
These reactive groups can be introduced onto the this compound scaffold, enabling its use in a wide array of bio-labeling applications. confluore.com
Rational Design for Enhanced Fluorogenic Properties in this compound Probes
A key feature of Si-rhodamine dyes is their fluorogenicity, which is the ability to exist in a dynamic equilibrium between a fluorescent, open zwitterionic form and a non-fluorescent, closed spirolactone form. nih.govgoogle.com In aqueous environments, the equilibrium often favors the colorless and non-fluorescent spirolactone, which is more cell-permeable. Upon binding to a specific cellular target, the equilibrium shifts towards the fluorescent zwitterion, resulting in a significant increase in fluorescence and a high signal-to-noise ratio. nih.govnih.gov
The rational design of fluorogenic probes focuses on modulating this equilibrium (KL-Z). nih.gov Strategies to enhance fluorogenicity include:
Introducing Electron-Withdrawing Groups: Adding electron-withdrawing groups to the xanthene core can decrease the electron density, which favors the formation of the non-fluorescent spirolactone in the unbound state. researchgate.net This increases the fluorogenic potential of the probe. The -CH2F group itself can act as a weak electron-withdrawing group, potentially fine-tuning the spirolactone-zwitterion equilibrium.
Acyl Cyanamide (B42294) Incorporation: A significant enhancement in fluorogenicity was demonstrated by incorporating an acyl cyanamide group into the SiR700 structure. This modification resulted in a probe that exists predominantly as the spirolactam in aqueous solution, leading to a dramatic increase in fluorescence (up to 650-fold) upon binding to its target (HaloTag). biorxiv.org
Asymmetrical Design: The synthesis of unsymmetrical Si-rhodamines allows for precise modulation of the fluorophore's electronic properties, including HOMO and LUMO energy levels, which are crucial for fluorescence off/on switching mechanisms. rsc.org This approach provides new avenues for creating highly fluorogenic probes.
By applying these principles, this compound probes can be optimized for wash-free, live-cell imaging with minimal background signal. biorxiv.orgnih.gov
Advanced Chemical Characterization Techniques in Novel Probe Development
The development of novel probes like this compound requires rigorous chemical and photophysical characterization to confirm their structure and performance.
Key characterization techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR are used to confirm the covalent structure of the synthesized probe, ensuring the successful incorporation of the Si-xanthene core and the -CH2F moiety. For example, the presence of the -CH2F group can be confirmed by characteristic signals in both ¹H and ¹⁹F NMR spectra, with specific coupling constants (J-coupling). The chemical shifts of the fluoromethyl group in a related compound were reported at 82.9 and 81.5 ppm in the ¹³C NMR spectrum. escholarship.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the synthesized compound, confirming its elemental composition and purity.
Absorption and Emission Spectroscopy: These techniques are fundamental for determining the key photophysical properties of the fluorophore. The absorption spectrum identifies the wavelength of maximum absorbance (λ_abs), while the emission spectrum identifies the wavelength of maximum fluorescence (λ_em).
Quantum Yield (Φ_fl) and Molar Extinction Coefficient (ε) Measurement: The fluorescence quantum yield quantifies the efficiency of the fluorescence process, while the molar extinction coefficient measures the molecule's ability to absorb light at a specific wavelength. These parameters together define the brightness of the fluorophore. rsc.org
Table 2: Representative Photophysical Properties of Si-Rhodamine Dyes
| Compound | λ_abs (nm) | λ_em (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ_fl) |
|---|---|---|---|---|
| 2-Me SiR600 | 604 | 623 | 100,000 | 0.35 |
| 2-Me SiR650 | 652 | 670 | 100,000 | 0.35 |
| 2-Me SiR700 | 674 | 696 | 110,000 | 0.18 |
Data adapted from a study on symmetrical and unsymmetrical Si-rhodamines. rsc.org
These characterization methods are essential for validating the successful synthesis of this compound and for quantifying its performance as a fluorescent probe for advanced imaging applications.
Molecular Mechanism of Action and Photophysical Principles of Sir700 Ch2f in Research Applications
Exploration of Fluorogenicity Mechanisms (Spirolactam-Zwitterion Equilibrium)
A key feature of SiR dyes, including the SiR700 family, is their fluorogenic nature, which is governed by a dynamic equilibrium between a non-fluorescent, cell-permeable spirolactam form and a fluorescent, zwitterionic form. google.comacs.org In aqueous environments, many SiR probes predominantly exist in the closed, colorless spirolactam state. google.comacs.org This form is uncharged, enhancing its ability to cross cellular membranes. The equilibrium between the open (fluorescent) and closed (non-fluorescent) forms is influenced by the polarity of the solvent. google.com In less polar environments, the closed spirolactam is favored, while higher polarity shifts the equilibrium towards the open, fluorescent zwitterion. google.com
The introduction of electron-withdrawing groups can be used to manipulate this equilibrium. google.com For instance, the incorporation of fluorine atoms, as in the conceptual SiR700-CH2F, can influence the electronic properties of the xanthene core. Fluorination is a known strategy to decrease the pKa of fluorescein (B123965) and rhodamine dyes, making them more likely to exist in their fluorescent form at physiological pH. acs.org While specific data on this compound is not available, the principle of using fluorine substituents to modulate the open-closed equilibrium is a well-established concept in fluorophore design. acs.org This strategic modification aims to ensure that the probe remains largely non-fluorescent until it interacts with its intended intracellular target, thereby minimizing background signal and enhancing the signal-to-noise ratio. google.com
| Form | Characteristics | Role in Imaging |
| Spirolactam (Closed) | Non-fluorescent, colorless, uncharged | High cell permeability, low background fluorescence |
| Zwitterion (Open) | Fluorescent, colored, charged | Emits signal upon target binding |
Insights into Far-Red to Near-Infrared Emission for Deep-Tissue and Live-Cell Research
Fluorophores that absorb and emit light in the far-red to near-infrared (NIR) window (typically 650-900 nm) are highly advantageous for biological imaging. rsc.org This spectral range is often referred to as the "biological window" because it minimizes issues of light scattering by tissues and reduces autofluorescence from endogenous molecules like flavins and NADH. rsc.orgnih.gov The result is deeper tissue penetration and a clearer signal, which are crucial for in vivo and deep-tissue imaging. nih.govnih.gov
The SiR700 fluorophore, an analogue of silicon rhodamine (SiR), exhibits absorption and emission maxima of approximately 690 nm and 715 nm, respectively. nih.gov This places its spectral properties squarely in the far-red region, making it well-suited for these advanced imaging applications. nih.govcytoskeleton.com Probes based on SiR700 are cell-permeable and have been successfully used for live-cell imaging of various structures, including the cytoskeleton and lysosomes. nih.govcytoskeleton.comcytoskeleton.comcytoskeleton.com The use of SiR700-based probes allows for multicolor imaging experiments, especially when paired with other SiR probes that have slightly different spectral properties, enabling the simultaneous visualization of multiple cellular components. nih.govspirochrome.com The red-shifted emission of SiR700 compared to the original SiR (by about 50 nm) is a key feature that facilitates this dual-color imaging. spirochrome.com
| Property | Wavelength/Value | Significance for Imaging |
| Absorption Maximum (λabs) | ~690 nm | Excitation in the far-red spectrum reduces phototoxicity. nih.govcytoskeleton.com |
| Emission Maximum (λem) | ~715 nm | Emission in the far-red/NIR window allows for deep tissue penetration and reduced autofluorescence. nih.govnih.govcytoskeleton.com |
| Molar Extinction Coefficient (εmax) | ~1.0 x 10^5 M^-1 cm^-1 | High efficiency of light absorption. cytoskeleton.comcytoskeleton.com |
Molecular Interactions Governing Probe Activation and Target Binding Affinity
The activation of SiR700-based probes is intrinsically linked to their binding to a specific molecular target. Unbound in the aqueous cytoplasm, the probe exists primarily in the non-fluorescent spirolactam form. Upon binding to its target, the local environment of the fluorophore changes, which can stabilize the open, fluorescent zwitterionic conformation. google.com This binding-induced conformational change is the basis for the probe's fluorogenicity.
The affinity and specificity of the probe are determined by the ligand it is conjugated to. For example, SiR700 can be attached to ligands that bind non-covalently to structures like F-actin or microtubules, or to substrates for enzymes. google.comcytoskeleton.comcytoskeleton.com In the case of SNAP-tag® or HaloTag® technologies, the SiR700 fluorophore is conjugated to a substrate (like benzylguanine for SNAP-tag®) that forms a covalent bond with the tag, which is genetically fused to a protein of interest. google.comcytoskeleton.com This covalent labeling ensures permanent attachment and allows for precise localization of the protein.
The chemical structure of the fluorophore itself can also influence binding and activation. Silica-containing rhodamines like SiR700 can form H-dimers, which is a mechanism of fluorescence quenching. nih.gov The disruption of these dimers upon target binding can contribute to the increase in fluorescence, leading to high tumor-to-background ratios in imaging studies. nih.gov This efficient quenching in the unbound state, combined with strong fluorescence upon binding, makes SiR700-based probes highly sensitive. nih.gov
Mechanistic Basis for Intracellular Trapping and Fluorescent Adduct Formation with Fluorinated SiR700 Analogues
A significant challenge in live-cell imaging is the potential for fluorescent probes to leak out of cells over time. To address this, strategies have been developed to trap the fluorescent molecule inside the cell. One such strategy involves designing probes that, upon enzymatic activation, generate a reactive intermediate that can form a covalent bond with intracellular nucleophiles like proteins and glutathione. researchgate.net
While specific research on this compound is limited, a relevant example is the development of probes like 4-CH2F-HMDiEtR-gGlu. researchgate.net In this design, the fluoromethyl group (-CH2F) is key. Following enzymatic cleavage of a targeting moiety (in this case, by γ-glutamyltranspeptidase), an azaquinone methide intermediate is formed. researchgate.net This highly reactive species then rapidly reacts with intracellular nucleophiles to form a fluorescent adduct that is effectively trapped within the cell. researchgate.net This mechanism prevents leakage and allows for long-term imaging and tracking of enzyme activity. researchgate.net
Applying this principle to a this compound probe would involve conjugating it to a ligand that is a substrate for a specific intracellular enzyme. Upon enzymatic processing, the fluoromethyl group would facilitate the generation of a reactive intermediate from the SiR700 core, leading to its covalent attachment to nearby cellular components and subsequent intracellular accumulation of the fluorescent signal.
Applications of Sir700 Ch2f in Live Cell and Ex Vivo Imaging Research Methodologies
Investigation of Subcellular Structures with SiR700-CH2F-Based Probes
The ability to specifically label and track subcellular components in their native environment is crucial for understanding cellular function. This compound has been successfully conjugated to various ligands to create probes that target specific organelles and cytoskeletal elements, enabling high-resolution imaging in living cells. nih.govlubio.ch These probes are compatible with advanced imaging techniques such as super-resolution microscopy (STED and SIM), further enhancing their utility in detailed structural analysis. spirochrome.comspirochrome.comspirochrome.com
Cytoskeletal Dynamics (e.g., F-actin, Microtubules)
The cytoskeleton, a dynamic network of protein filaments, plays a pivotal role in cell shape, motility, and division. SiR700-based probes have been instrumental in studying the dynamics of two of its key components: filamentous actin (F-actin) and microtubules.
F-actin: A probe named SiR700-actin, derived from the F-actin binding molecule jasplakinolide, allows for the specific labeling of endogenous F-actin in living cells. spirochrome.comspirochrome.comcytoskeleton.com This eliminates the need for genetic manipulation, such as overexpressing fluorescently tagged actin-binding proteins, which can sometimes lead to artifacts. cytoskeleton.com The far-red emission of SiR700-actin minimizes autofluorescence and is compatible with other fluorescent proteins like GFP and mCherry for multicolor imaging experiments. spirochrome.comcytoskeleton.com
Microtubules: Similarly, SiR700-tubulin, a conjugate of SiR700 and the microtubule-binding drug docetaxel, enables the visualization of microtubule dynamics in live cells with high specificity. spirochrome.comcytoskeleton.comspirochrome.com This probe has been successfully used in various imaging modalities, including widefield, confocal, and super-resolution microscopy (STED and SIM), to study the role of microtubules in processes like cell division. cytoskeleton.com The ability to perform dual-color imaging with other SiR-based probes allows for the simultaneous investigation of interactions between microtubules and other cellular structures. spirochrome.comspirochrome.com
Table 1: SiR700-Based Probes for Cytoskeletal Imaging
| Probe Name | Target | Targeting Ligand | Key Features |
|---|---|---|---|
| SiR700-actin | F-actin | Jasplakinolide | Cell-permeable, fluorogenic, specific for F-actin, compatible with super-resolution microscopy. spirochrome.comspirochrome.com |
| SiR700-tubulin | Microtubules | Docetaxel | Cell-permeable, fluorogenic, specific for microtubules, compatible with super-resolution microscopy. spirochrome.comcytoskeleton.com |
Nuclear Structures and Chromatin Organization (e.g., DNA)
The nucleus houses the cell's genetic material, and understanding its organization is fundamental to comprehending gene regulation and cell division. A SiR700-based DNA probe, SiR700-DNA, has been developed for labeling DNA in live cells. spirochrome.comcytoskeleton.comspirochrome.com This probe utilizes the DNA minor groove binder bisbenzimide (Hoechst) conjugated to the SiR700 fluorophore. spirochrome.comcytoskeleton.com
Key features of SiR700-DNA include its far-red emission, cell permeability, and fluorogenic character, which results in low background signal. spirochrome.comcytoskeleton.com It is compatible with super-resolution microscopy techniques like STED and SIM, allowing for detailed visualization of chromatin structure. spirochrome.com Studies have shown that SiR-DNA can induce chromatin bridges in a time- and dose-dependent manner, a factor to consider in experimental design. researchgate.net Nevertheless, it offers a valuable tool for real-time imaging of nuclear dynamics and has been used to study chromosome segregation during mitosis. spirochrome.comresearchgate.net
Table 2: SiR700-Based Probe for Nuclear Imaging
| Probe Name | Target | Targeting Ligand | Key Features |
|---|---|---|---|
| SiR700-DNA | DNA | Bisbenzimide (Hoechst) | Far-red emission, cell-permeable, fluorogenic, compatible with super-resolution microscopy. spirochrome.comcytoskeleton.com |
Organelle Dynamics (e.g., Lysosomes, Endosomes)
Visualizing the dynamics of organelles is essential for understanding cellular processes such as protein degradation and trafficking. A SiR700-based probe, SiR700-lysosome, has been developed to specifically label lysosomes and endosomes in living cells. cytoskeleton.com This probe is based on pepstatin A, a peptide that binds to the lysosomal enzyme cathepsin D, conjugated to the SiR700 fluorophore. cytoskeleton.com
SiR700-lysosome is cell-permeable and fluorogenic, staining both early and late endocytic vesicles as well as lysosomes with high specificity. cytoskeleton.com Its far-red emission minimizes phototoxicity and allows for dual-color imaging with other fluorescent markers. cytoskeleton.com This probe enables the study of lysosomal dynamics and their involvement in various cellular pathways, including autophagy. mdpi.comthno.org The ability to track these organelles over time provides valuable insights into their function and interaction with other cellular components. thno.org
Site-Specific Labeling of Proteins and Macromolecules for Functional Studies
Beyond the visualization of subcellular structures, this compound plays a crucial role in the site-specific labeling of proteins and other macromolecules. This approach allows for the precise attachment of the fluorophore to a target molecule, enabling detailed functional studies with minimal perturbation. nih.govrsc.org
Genetic Code Expansion and Unnatural Amino Acid Incorporation Strategies
Genetic code expansion is a powerful technique that allows for the incorporation of unnatural amino acids (Uaas) with novel functionalities into proteins at specific sites. frontiersin.orgucsf.educam.ac.uk This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (often a stop codon) and inserts the desired Uaa during protein translation. cam.ac.ukaddgene.org
This methodology can be used to introduce a Uaa containing a reactive group that can then be specifically labeled with a fluorophore like this compound through bioorthogonal chemistry. This enables the precise attachment of the dye to the protein of interest, facilitating a wide range of applications, including the study of protein dynamics, interactions, and conformational changes in living cells. rsc.orgnih.gov This approach offers a high degree of control over the labeling process, which is essential for quantitative and super-resolution imaging studies. nih.gov
Self-Labeling Tag Systems (e.g., SNAP-tag, HaloTag)
Self-labeling tag systems, such as SNAP-tag and HaloTag, provide another versatile method for the site-specific labeling of proteins. researchgate.netnih.gov These systems involve fusing the protein of interest to a small enzyme tag (SNAP-tag or HaloTag) that specifically and covalently reacts with a synthetic ligand carrying a fluorophore. researchgate.netabberior.rocks
SiR700 has been conjugated to ligands for both SNAP-tag (benzylguanine, BG) and HaloTag, creating probes like SiR700-BG. spirochrome.comcytoskeleton.com These probes are cell-permeable and allow for the specific labeling of the tagged protein in living or fixed cells. abberior.rocksspirochrome.comcytoskeleton.com The covalent nature of the bond ensures stable labeling, which is advantageous for long-term imaging experiments. spirochrome.com Comparative studies have shown that for far-red rhodamine derivatives like SiR, HaloTag labeling can result in a significantly brighter signal compared to SNAP-tag labeling, which is an important consideration for super-resolution imaging techniques like STED. nih.gov
Table 3: Self-Labeling Tag Systems for SiR700-Based Protein Labeling
| Tag System | Ligand for SiR700 | Key Features |
|---|---|---|
| SNAP-tag | Benzylguanine (BG) | Covalent and specific labeling of SNAP-tag fusion proteins. spirochrome.comcytoskeleton.com |
| HaloTag | Specific chloroalkane linker | Covalent and specific labeling of HaloTag fusion proteins; can provide brighter signal with SiR dyes compared to SNAP-tag. nih.govabberior.rocks |
Real-Time Tracking of Cellular Processes and Dynamics in Research Models
The ability to visualize cellular components in real-time without interfering with their function is a primary goal of live-cell imaging. SiR700-based probes, which can be designed to target specific proteins or organelles, are instrumental in achieving this. cytoskeleton.comnih.gov
Cell morphology and motility are fundamentally governed by the cytoskeleton, a dynamic network of protein filaments. Probes such as SiR700-actin and SiR700-tubulin allow for the direct visualization of F-actin and microtubules, respectively, in living cells. cytoskeleton.comspirochrome.com
Researchers utilize these probes to study the intricate changes in cytoskeletal architecture during processes like cell division, migration, and differentiation. For instance, SiR700-actin, which is based on the F-actin-binding natural product jasplakinolide, enables high-specificity labeling of actin filaments with low background. spirochrome.com This allows for detailed analysis of structures like lamellipodia and filopodia, which are crucial for cell movement. Similarly, SiR700-tubulin, which uses the microtubule-binding drug docetaxel, provides clear visualization of the microtubule network. spirochrome.com The minimal toxicity of these probes permits extended time-lapse imaging, revealing the dynamics of cytoskeletal rearrangements that drive changes in cell shape and facilitate movement. lubio.chspirochrome.com
Table 1: Research Findings on SiR700 Probes in Cell Morphology and Motility Studies
| Probe | Target | Research Application | Key Findings |
| SiR700-actin | F-actin | Visualization of cytoskeletal dynamics, cell migration assays. | Enables high-specificity, low-background labeling of F-actin in live cells; allows for real-time observation of actin-rich structures involved in motility. spirochrome.comcytoskeleton.com |
| SiR700-tubulin | Microtubules | Study of microtubule organization during cell division and migration. | Provides clear visualization of the microtubule network; allows for tracking changes in microtubule structure and dynamics over time. spirochrome.comspirochrome.com |
The microtubule network serves as a highway system for the transport of organelles, vesicles, and other cellular cargo. By labeling microtubules with SiR700-tubulin, researchers can observe these transport processes in real-time. spirochrome.com This provides insights into the mechanisms of motor proteins like kinesins and dyneins that move along these tracks.
Furthermore, specific organelles can be targeted. For example, SiR700-lysosome, which is based on the cathepsin D-binding peptide pepstatin A, allows for the tracking of lysosomes and endocytic vesicles. cytoskeleton.com Observing the movement of these labeled organelles in conjunction with cytoskeletal markers can elucidate the complex logistics of intracellular trafficking and degradation pathways.
Table 2: Research Findings on SiR700 Probes in Intracellular Transport Studies
| Probe | Target | Research Application | Key Findings |
| SiR700-tubulin | Microtubules | Visualization of organelle and vesicle transport along microtubule tracks. | Enables the study of motor protein function and the dynamics of intracellular transport logistics. spirochrome.comspirochrome.com |
| SiR700-lysosome | Lysosomes | Tracking of lysosomal movement and interaction with other organelles. | Allows for real-time analysis of endocytic and degradative pathways within the cell. cytoskeleton.com |
| SiR700-DNA | Nuclear DNA | Observation of nuclear dynamics during processes like mitosis. | Provides a stable, far-red nuclear counterstain for tracking chromosome segregation and nuclear morphology changes. cytoskeleton.com |
Advanced Microscopy Techniques Employing this compound Derivatives
The favorable photophysical properties of SiR700 derivatives make them highly suitable for various advanced microscopy techniques, pushing the boundaries of optical resolution. nih.gov
Conventional light microscopy is limited by the diffraction of light, restricting resolution to approximately 200 nm. Super-resolution microscopy techniques bypass this limit. SiR700-based probes are compatible with major super-resolution methods like Stimulated Emission Depletion (STED) and Structured Illumination Microscopy (SIM). spirochrome.comspirochrome.com
STED Microscopy : This technique uses a second laser to de-excite fluorophores at the periphery of the excitation spot, effectively narrowing the point-spread function and increasing resolution. The far-red emission of SiR700 is well-suited for STED, allowing for imaging with resolutions down to a few tens of nanometers. lubio.ch
SIM : SIM enhances spatial resolution by illuminating the sample with patterned light and computationally reconstructing a higher-resolution image. The brightness and photostability of SiR700 probes are advantageous for SIM, which requires acquiring multiple raw images. spirochrome.comcytoskeleton.com
The use of SiR700 derivatives in super-resolution microscopy has enabled researchers to visualize subcellular structures, such as the detailed organization of actin filaments and microtubules, with unprecedented clarity in living cells. lubio.chnih.gov
SiR700 derivatives are also routinely used with more conventional fluorescence microscopy techniques.
Confocal Microscopy : This method uses a pinhole to reject out-of-focus light, providing excellent optical sectioning and generating high-contrast images of thick specimens. The brightness of SiR700 probes ensures a strong signal-to-noise ratio in confocal imaging. cytoskeleton.com
Widefield Microscopy : While susceptible to out-of-focus blur, widefield microscopy is fast and subjects the sample to lower light exposure. The fluorogenic nature of SiR700 probes is particularly beneficial here, as it minimizes background fluorescence from unbound probes, improving image contrast even without optical sectioning. cytoskeleton.comcytoskeleton.com
The probes can be imaged using standard Cy5 filter sets, making them accessible to a wide range of laboratory microscopes. cytoskeleton.com
A significant advantage of SiR700 is its emission in the far-red part of the spectrum (emission maximum ~715-716 nm). nih.govspirochrome.com This spectral window has minimal overlap with many commonly used fluorophores and fluorescent proteins, such as GFP (green) and mCherry (red), and experiences lower cellular autofluorescence. cytoskeleton.com
This property makes SiR700 probes excellent candidates for multi-color imaging experiments. Researchers can simultaneously visualize a structure labeled with a SiR700 derivative alongside other components labeled with green or red fluorescent proteins without significant spectral bleed-through. cytoskeleton.com Furthermore, SiR700 can be paired with its analogue, SiR (silicon-rhodamine), which emits at around 670 nm. With appropriate filter sets, the emissions of SiR and SiR700 can be spectrally separated, enabling two-color super-resolution imaging in the far-red, a powerful technique for studying the co-localization and interaction of different proteins or organelles. lubio.chnih.govspirochrome.com
Table 3: Optical Properties and Compatibility of SiR700 Derivatives
| Property | Value/Characteristic | Significance in Microscopy |
| Excitation Max. | ~689-690 nm nih.govspirochrome.com | Can be excited with common far-red lasers (e.g., 633 nm, 640 nm). spirochrome.com |
| Emission Max. | ~715-716 nm nih.govspirochrome.com | Emission in the far-red region reduces phototoxicity and autofluorescence. cytoskeleton.com |
| Compatibility | GFP, mCherry, SiR probes spirochrome.comcytoskeleton.com | Enables multi-color experiments to study co-localization and interactions. |
| Microscopy Methods | Widefield, Confocal, SIM, STED spirochrome.comcytoskeleton.com | Versatile probe suitable for a wide range of imaging techniques from standard to super-resolution. |
Methodological Considerations and Advancements in Sir700 Ch2f Research Protocols
Optimization of Labeling Protocols for Diverse Biological Systems and Experimental Paradigms
The successful application of SiR700-based probes hinges on the careful optimization of labeling protocols tailored to the specific biological system and experimental goals. As cell-permeable and fluorogenic molecules, SiR700 probes offer the significant advantage of no-wash live-cell imaging. acs.org However, factors such as cell type, target abundance, and the dynamic nature of the biological process under investigation necessitate protocol adjustments.
For live-cell imaging, the concentration of the SiR700 probe is a critical parameter. A typical starting concentration ranges from 0.5 to 1 µM, but this can often be reduced to minimize potential artifacts and cytotoxicity. spirochrome.comcytoskeleton.com The incubation time is another variable, with typical durations of around one hour at 37°C, although this can be optimized to achieve sufficient signal for the target of interest. acs.org The fluorogenic nature of SiR700 probes, where fluorescence significantly increases upon binding to the target, allows for imaging directly after probe addition without the need for washing steps, which is particularly advantageous for observing sensitive or rapid cellular processes. acs.orgbiorxiv.org
In multicolor imaging experiments, where SiR700 is used alongside other fluorophores like its analogue SiR, specific strategies are recommended. Due to the lower intrinsic brightness of SiR700 probes compared to their SiR counterparts, it is advisable to use SiR700 to label the more abundant or brighter cellular structures. For instance, when imaging DNA and microtubules simultaneously, using SiR700-DNA and SiR-tubulin is recommended to balance the signal intensities. spirochrome.com
The versatility of SiR700 extends to its conjugation with various ligands to target different subcellular structures. This modularity allows for the investigation of a wide array of biological systems.
Table 1: Examples of SiR700-based Probes and Their Cellular Targets
| Probe Name | Cellular Target | Primary Application |
|---|---|---|
| SiR700-actin | F-actin | Live-cell imaging of the actin cytoskeleton acs.orgnih.gov |
| SiR700-tubulin | Microtubules | Live-cell imaging of the microtubule network acs.orgnih.gov |
| SiR700-DNA | DNA (minor groove) | Live-cell nuclear staining cytoskeleton.comcytoskeleton.com |
| SiR700-lysosome | Lysosomes (via Pepstatin A) | Live-cell imaging of lysosomes spirochrome.comnih.gov |
Optimization also involves considering the experimental paradigm. For super-resolution microscopy techniques like Stimulated Emission Depletion (STED) microscopy, specific instrumental configurations, such as the use of a 775 nm pulsed depletion laser, are necessary to achieve optimal resolution with SiR700 probes. nih.gov
Strategies for Mitigating Background Signal and Enhancing Signal-to-Noise Ratio in Imaging
A high signal-to-noise ratio (SNR) is paramount for obtaining high-quality fluorescence microscopy images. Several factors can contribute to background noise, including unbound fluorophores, sample autofluorescence, and instrument noise. thermofisher.com A key advantage of SiR700 probes is their fluorogenicity, which inherently reduces background from unbound probes. The fluorescence of SiR700 is significantly enhanced upon binding to its target, meaning that unbound molecules in the cytoplasm remain largely non-fluorescent, thus contributing minimally to background signal. acs.orgbiorxiv.org
Despite this inherent advantage, further strategies can be employed to enhance the SNR in imaging experiments with SiR700-CH2F.
Instrumental and Acquisition Strategies:
Detector Choice: The use of sensitive detectors, such as hybrid detectors (HyDs), can improve the detection of the far-red emission of SiR700, enhancing signal collection. nih.gov
Filter Selection: Employing appropriate filter sets (e.g., standard Cy5 filter sets) is crucial to separate the SiR700 emission from excitation light and autofluorescence. spirochrome.com The far-red emission of SiR700 is beneficial as cellular autofluorescence is typically lower in this spectral region. thermofisher.com
Confocal Microscopy: The use of a pinhole in confocal microscopy effectively rejects out-of-focus light, which is a major source of background, thereby improving image contrast and SNR. abcam.com
Fluorescence Lifetime Imaging (FLIM): FLIM-based techniques can help to distinguish the specific SiR700 signal from background noise by analyzing the fluorescence lifetime of the probe. nih.gov
Post-Acquisition Processing:
Background Subtraction: Simple image processing techniques, such as subtracting the average background intensity from the image, can effectively reduce uniform background noise. biorxiv.org
Bleed-through Correction: In multicolor imaging with spectrally overlapping dyes like SiR and SiR700, bleed-through from the brighter SiR channel into the SiR700 channel can occur. This can be corrected post-acquisition by subtracting a fraction of the SiR image from the SiR700 image. This correction factor, typically between 0.1 and 0.4, needs to be empirically determined based on the microscope's optics and settings. spirochrome.com
Table 2: Strategies for Enhancing Signal-to-Noise Ratio with SiR700 Probes
| Strategy | Principle | Application Context |
|---|---|---|
| Leveraging Fluorogenicity | Probe fluorescence is activated upon target binding, minimizing signal from unbound molecules. | Standard practice for all SiR700 applications, enabling no-wash protocols. acs.org |
| Optimizing Probe Concentration | Using the lowest effective concentration to label the target without introducing excess unbound probe. thermofisher.com | Live-cell and fixed-cell imaging. |
| Using Far-Red Wavelengths | Cellular autofluorescence is naturally lower in the far-red spectrum. thermofisher.com | Beneficial for all SiR700 imaging, especially in tissues. |
| Instrumental Optimization | Employing sensitive detectors and appropriate optical filters. nih.govabcam.com | Confocal, STED, and widefield microscopy. |
| Post-Acquisition Correction | Computational removal of background or spectral bleed-through. spirochrome.com | Essential for quantitative analysis and multicolor imaging. |
Compatibility with Ancillary Biological Assays (e.g., fixed cell staining, ex vivo tissue imaging)
While SiR700 probes are primarily designed and celebrated for their performance in live-cell imaging, their utility extends to other biological assays, including the imaging of fixed cells and ex vivo tissues. The spectral properties of SiR700, particularly its far-red emission, are highly advantageous for tissue imaging, as longer wavelengths penetrate deeper into tissue and are subject to less scattering and absorption by endogenous molecules like hemoglobin.
Fixed Cell Staining: The principles of labeling with SiR700 probes can be adapted for fixed cells. While the dynamic equilibrium that facilitates cell permeability in live cells is altered upon fixation, the specific binding of the SiR700-ligand conjugate to its target remains. Protocols for fixed-cell staining may require adjustments to permeabilization and blocking steps to ensure probe access to intracellular targets and to minimize non-specific binding, which can be a more significant issue in fixed samples. The compatibility of SiR-based probes with fixed samples has been demonstrated, suggesting that SiR700 probes can also be effective in this context with appropriate protocol optimization.
Ex Vivo Tissue Imaging: The ability of SiR700 probes to function within the complex environment of tissues makes them valuable tools for ex vivo studies. Spirochrome, the developer of SiR probes, indicates their suitability for tissue imaging. spirochrome.com The cell-permeable nature of these probes allows them to penetrate into tissue slices to label target structures. The far-red excitation and emission minimize background from tissue autofluorescence, enabling clearer visualization of labeled structures within the tissue context. As with fixed-cell staining, optimization of probe concentration and incubation time is crucial for achieving deep and specific labeling within the tissue slice.
The compatibility of this compound with these ancillary assays significantly broadens its applicability, allowing for a correlative workflow where dynamic processes observed in live cells can be further investigated in the context of fixed tissues or organs.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies for Sir700 Ch2f
Impact of Fluorination on Probe Performance and Biological Activity
Fluorination is a widely employed strategy in medicinal chemistry and probe development to modulate the physicochemical properties of molecules. In the context of SiR probes, the introduction of fluorine atoms can have profound effects on their biological activity and performance characteristics.
The ability of a fluorescent probe to cross the cell membrane and accumulate at its intracellular target is paramount for live-cell imaging. The cellular permeability of rhodamine-based dyes is often governed by an equilibrium between a fluorescent, zwitterionic form and a non-fluorescent, cell-permeable spirolactone form. nih.govnih.govresearchgate.net Strategic modifications to the dye's structure can shift this equilibrium, thereby tuning its permeability.
Fluorination has been shown to be an effective method for enhancing the cell permeability of fluorescent probes. researchgate.net The introduction of fluorine atoms can increase the hydrophobicity of the molecule, favoring the non-polar spirolactone state and thus facilitating its passive diffusion across the lipid bilayer of the cell membrane. biorxiv.org For instance, studies on various rhodamine derivatives have demonstrated that fluorination can lead to improved cell permeability and reduced reliance on chemical permeabilizing agents or efflux pump inhibitors. biorxiv.orgwiley.com While direct experimental data for SiR700-CH2F is not available, based on these principles, the monofluoromethyl group in this compound would be expected to enhance its lipophilicity, likely leading to increased cellular uptake compared to its non-fluorinated counterpart.
A general strategy to create fluorogenic probes with excellent cell permeability involves converting a carboxyl group in rhodamines into an electron-deficient amide, which helps in tuning the dynamic equilibrium between the fluorescent zwitterion and the non-fluorescent, cell-permeable spirolactam. nih.govresearchgate.net
The following table summarizes the impact of structural modifications on the cell permeability of rhodamine-based probes.
| Compound Modification | Impact on Spirolactonization | Consequence for Cell Permeability |
| Introduction of Fluorine Atoms | Favors the non-polar spirolactone form | Generally Increased |
| Conversion of Carboxyl to Electron-Deficient Amide | Tunable equilibrium, favors spirolactam | Enhanced |
| Positional Isomerism (e.g., 4'-conjugates) | Increased stabilization of spirolactone | Dramatically Increased |
This table illustrates general trends observed in rhodamine dyes and provides a predictive framework for this compound.
Beyond cellular uptake, the ability of a probe to selectively bind to its intended target with high affinity is crucial for achieving high-contrast imaging. Fluorination can influence these parameters through various mechanisms. The introduction of fluorine can alter the electronic properties and conformation of the probe, which in turn can affect its non-covalent interactions with the target biomolecule.
For example, fluorine can participate in hydrogen bonding and other electrostatic interactions, potentially increasing the binding affinity and selectivity of the probe for its target. nih.gov In some rhodamine-based probes, high selectivity for specific metal ions has been achieved through careful design of the fluorophore and its chelating moiety. nih.gov While the primary role of the fluorophore is to report on the binding event, modifications to its structure, such as fluorination, can fine-tune the binding properties of the entire probe conjugate.
The development of "turn-on" fluorescent probes, which exhibit a significant increase in fluorescence upon binding to their target, is a key goal in probe design. nih.gov The fluorination of the pendant phenyl ring in SiR dyes has been shown to substantially increase the equilibrium constant between the lactone and zwitterion forms, leading to a higher population of the fluorescent "on" state upon target binding. biorxiv.org This strategy has been successfully employed to create brighter and more effective probes for in vivo imaging. biorxiv.org
The table below presents examples of how fluorination affects the spectroscopic and binding-related properties of Si-rhodamine dyes.
| Dye | Fluorination Site | Effect on KL-Za | Consequence |
| JF646 (SiR) | None | 0.0014 | Low absorptivity in aqueous solution |
| JF669 | Tetrafluorinated pendant phenyl ring | 0.262 | High absorptivity in aqueous solution, brighter probe |
a KL-Z is the equilibrium constant between the lactone (non-fluorescent) and zwitterion (fluorescent) forms. Data sourced from biorxiv.org.
Computational Approaches in this compound Design Optimization
Computational chemistry plays an increasingly important role in the rational design and optimization of fluorescent probes. mdpi.com Techniques such as time-dependent density functional theory (TDDFT) are used to predict the photophysical properties of new dye molecules before their synthesis, saving time and resources. mdpi.comresearchgate.net These computational models can predict key parameters like absorption and emission wavelengths with a reasonable degree of accuracy. mdpi.comnih.gov
For rhodamine derivatives, computational methods have been benchmarked to reliably predict their excited-state properties. mdpi.comresearchgate.net By establishing a correlation between computed and experimental wavelengths, these models can be used to screen virtual libraries of novel dye structures and identify candidates with desired near-infrared (NIR) emission profiles. mdpi.com For a hypothetical molecule like this compound, computational modeling could be employed to predict how the monofluoromethyl group influences its spectral properties and to compare its performance with other fluorinated and non-fluorinated analogs. This in silico approach provides a powerful tool for the precision engineering of NIR dyes for advanced bioimaging applications. researchgate.net
Elucidating Molecular Determinants of Fluorogenic Response and Reactivity
The fluorogenic response of SiR dyes is intrinsically linked to the equilibrium between the closed non-fluorescent spirolactone and the open fluorescent zwitterion. nih.gov Understanding the molecular determinants that govern this equilibrium is key to designing probes with high signal-to-noise ratios. The bulky nature of certain substituents can be used to prevent aggregation-induced quenching of fluorescence. mdpi.com
The reactivity of the probe, particularly for "turn-on" probes that react with a specific analyte, is another critical factor. The introduction of fluorine can alter the reactivity of the probe's sensor moiety. For instance, in the context of PET-activatable probes, fluorination of the silicon bridge in SiR dyes has been explored for radiofluorination, although with challenges related to the stability of the Si-F bond. mdpi.comnih.gov This highlights the dual role of fluorination in not only modulating the photophysical and biological properties but also in introducing new chemical functionalities. The development of fluorogenic probes often involves a quenching mechanism, such as through-bond energy transfer (TBET), which can be modulated by the electronic properties of substituents on the fluorophore. researchgate.net The electron-withdrawing nature of fluorine could potentially be harnessed to fine-tune such quenching mechanisms, leading to probes with higher fluorescence turn-on ratios.
Compound Name Reference Table
| Abbreviation/Trivial Name | Full Chemical Name |
| SiR | Silicon Rhodamine |
| This compound | (Hypothetical) A silicon rhodamine derivative with a monofluoromethyl group, presumed to emit around 700 nm. |
| JF646 | A specific Si-rhodamine dye |
| JF669 | A tetrafluorinated analog of a Si-rhodamine dye |
| PET | Positron Emission Tomography |
| TDDFT | Time-Dependent Density Functional Theory |
| NIR | Near-Infrared |
| TBET | Through-Bond Energy Transfer |
Future Perspectives and Emerging Research Avenues for Sir700 Ch2f
Development of Novel SiR700-CH2F Conjugates for Underexplored Biological Targets
While initial applications of SiR700 have focused on well-characterized cellular structures such as the cytoskeleton and lysosomes, the true potential of this fluorophore lies in its conjugation to ligands that can target a virtually unlimited array of biological molecules. spirochrome.comcytoskeleton.com The development of SiR700 conjugates for self-labeling protein tags, such as SNAP-tag and HaloTag, represents a significant leap forward in the exploration of underexplored biological targets. acs.orgnih.gov
By genetically fusing a protein of interest with a SNAP-tag or HaloTag, researchers can specifically label that protein with a SiR700 derivative. For instance, SiR700-benzylguanine (SiR700-BG) covalently binds to the SNAP-tag, while a SiR700-chloroalkane conjugate specifically labels the HaloTag. acs.orgspirochrome.com This modular approach allows for the precise visualization and tracking of any protein that can be genetically tagged, opening up avenues to study proteins with previously unknown localizations or functions. This strategy is particularly powerful for investigating the dynamics of low-abundance proteins or those that are part of complex, multicomponent machineries, which have been challenging to study with traditional methods.
The versatility of this tagging technology allows for detailed investigation into a myriad of cellular components and processes. For example, it can be applied to study the trafficking of membrane receptors, the assembly and disassembly of protein complexes, or the sub-organellar localization of enzymes. The ability to perform wash-free, live-cell imaging with these conjugates further enhances their utility for studying the dynamic behavior of these novel targets in their native cellular environment. nih.govbiorxiv.org
| Conjugation Strategy | SiR700 Derivative | Target | Application |
|---|---|---|---|
| Self-labeling Protein Tag | SiR700-benzylguanine (BG) | SNAP-tag fusion proteins | Live-cell imaging of any protein of interest. acs.org |
| Self-labeling Protein Tag | SiR700-chloroalkane (CA) | HaloTag fusion proteins | Covalent labeling for long-term tracking of specific proteins. nih.govspirochrome.com |
| Small Molecule Ligand | SiR700-docetaxel | Microtubules | Visualization of cytoskeletal dynamics. acs.org |
| Small Molecule Ligand | SiR700-jasplakinolide | F-actin | Imaging of the actin cytoskeleton in live cells. acs.org |
Integration with Advanced Biological Perturbation Tools and Optogenetics
A major challenge in cell biology is to not only observe cellular processes but to also actively manipulate them to understand causal relationships. Optogenetics, a technique that uses light to control the activity of genetically modified proteins, is a powerful tool for such perturbations. nih.gov The integration of this compound-based imaging with optogenetics holds immense promise for dissecting complex cellular signaling pathways.
A significant hurdle in combining fluorescence imaging with optogenetics is the spectral crosstalk between the light used to activate the optogenetic tool (often in the blue-green region of the spectrum) and the light required to excite the fluorophore. nih.gov The far-red excitation spectrum of this compound significantly mitigates this issue. Its excitation wavelength of around 690 nm is well separated from the activation spectra of commonly used channelrhodopsins and other optogenetic actuators. acs.org This spectral separation allows for the simultaneous or sequential use of light to perturb cellular activity and to image the downstream consequences with minimal interference.
For example, researchers could use blue light to optogenetically activate a specific signaling pathway in a cell while simultaneously using far-red light to image the resulting changes in the localization of a SiR700-labeled protein in real-time. This approach would enable a direct correlation between a specific cellular perturbation and its functional outcome at the molecular level. This is particularly relevant in neuroscience, where one could stimulate specific neurons with optogenetics and visualize the resulting changes in synaptic structure or protein localization using SiR700-based probes. nih.govresearchgate.net
| Technique | Advantage of this compound | Potential Application |
|---|---|---|
| Optogenetics | Far-red excitation minimizes spectral overlap with common optogenetic actuators. nih.gov | Simultaneous perturbation of neuronal activity and imaging of synaptic protein dynamics. |
| Calcium Imaging | Can be used in conjunction with green or red fluorescent calcium indicators for multi-parameter imaging. sissa.it | Correlating changes in protein localization with intracellular calcium signaling. |
Contributions to Mechanistic Understanding of Complex Cellular Processes
The application of SiR700-based probes in conjunction with super-resolution microscopy is already yielding novel insights into the intricate organization of cellular structures. A prime example is the use of SiR700-actin to visualize the periodic actin cytoskeleton in the axons and dendrites of neurons. acs.org This sub-diffraction-limit structure, with a spacing of approximately 190 nm, was a recent and striking discovery, and the ability to image it in living neurons with probes like SiR700-actin is helping to unravel its function in neuronal mechanics and transport. acs.org
By enabling the long-term, high-resolution imaging of specific cellular components, this compound and its conjugates will continue to be instrumental in elucidating the mechanisms behind dynamic cellular processes. For instance, dual-color imaging with SiR650 and SiR700 probes allows for the simultaneous visualization of two different targets, such as actin and microtubules, providing a clearer picture of their interactions during processes like cell migration or division. acs.orgspirochrome.com
Future research will likely see the application of SiR700-based probes in studying organelle dynamics and interactions, such as the interplay between the endoplasmic reticulum and mitochondria, or the process of lysosomal degradation. nih.gov The ability to track individual proteins and organelles with high spatiotemporal resolution will undoubtedly lead to a more profound and mechanistic understanding of the complex and orchestrated events that govern cellular life.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
